
4-Nitrothioanisole
Overview
Description
4-Nitrothioanisole, also known as methyl-4-nitrophenyl sulfide, is an organic compound with the molecular formula C7H7NO2S. It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a thioether group (-SCH3). This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrothioanisole can be synthesized through the reaction of 4-nitrochlorobenzene with sodium disulfide (Na2S2) in a single vessel without intermediate isolation . The reaction typically involves the following steps:
- Dissolving 4-nitrochlorobenzene in a suitable solvent.
- Adding sodium disulfide to the solution.
- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Plasmon-Driven Sequential Reactions
4-NTA undergoes plasmon-driven transformations on silver substrates under laser irradiation, as demonstrated by surface-enhanced Raman spectroscopy (SERS) and electrochemical studies .
Conversion to 4-Nitrobenzenethiol (4NBT)
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Mechanism : Dissociation of the S–CH₃ group via localized surface plasmon resonance (LSPR)-generated hot electrons.
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Conditions :
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Ag roughened substrate in aqueous phase.
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Laser power >20 mW (532 nm wavelength).
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Evidence :
Further Reduction to 4,4'-Dimercaptoazobenzene (DMAB)
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Mechanism : Nitro group reduction to azobenzene via two-electron transfer steps.
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Conditions :
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Key Observations :
Table 1: Raman Spectral Shifts During Plasmon-Driven Reactions
Compound | Peak (cm⁻¹) | Assignment |
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4-NTA | 714 | S–CH₃ stretching |
4NBT | 724 | C–S stretching |
DMAB | 1,338 | N=N symmetric stretching |
Electrochemical Behavior
Cyclic voltammetry reveals redox activity tied to nitro group reduction and thioether oxidation :
Table 2: Oxidation-Reduction Potentials
Reaction Step | Potential (V) | Electron Transfer |
---|---|---|
S–CH₃ dissociation | 0.46 | 2 e⁻ |
4NBT → DMAB conversion | 0.81 | 4 e⁻ |
Irreversibility confirmed by post-reaction CV scans showing no residual peaks .
Stability and Catalytic Decomposition
Scientific Research Applications
Organic Synthesis
4-Nitrothioanisole is widely utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating more complex molecules. For example, it serves as a precursor for synthesizing insecticides and other agrochemicals .
Biochemical Studies
The compound plays a significant role in biochemical research, particularly in studying enzyme-catalyzed reactions involving sulfur-containing substrates. It has been shown to interact with enzymes such as cytochrome P450 and sulfide oxidase, impacting metabolic pathways and cellular processes .
Medicinal Chemistry
Research on this compound contributes to the development of pharmaceuticals targeting sulfur-containing biomolecules. Its derivatives have demonstrated potential antibacterial and antifungal activities, with some compounds showing efficacy against resistant strains of bacteria . The nitro group can be reduced to an amino group, enhancing the compound's biological activity.
Surface-Enhanced Raman Scattering (SERS)
In analytical chemistry, this compound has been investigated for its SERS properties when adsorbed on silver nanoparticles. This application allows for the sensitive detection of the compound at low concentrations, which is beneficial in environmental monitoring and chemical analysis .
Data Table: Applications Overview
Application Area | Description | Key Findings/Examples |
---|---|---|
Organic Synthesis | Intermediate for various organic compounds | Used in the synthesis of insecticides |
Biochemical Studies | Investigates enzyme interactions | Affects metabolism via interactions with cytochrome P450 |
Medicinal Chemistry | Development of pharmaceuticals | Antibacterial and antifungal activities against resistant strains |
Analytical Chemistry | SERS for sensitive detection | Effective at low concentrations for environmental monitoring |
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of this compound derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited MIC values as low as 20 μM against S. aureus, highlighting the compound's potential in developing new antibiotics .
Case Study 2: Enzyme Interaction
Research demonstrated that this compound interacts with sulfide oxidase, influencing its activity. The compound's ability to undergo redox reactions was shown to modulate metabolic pathways significantly, suggesting its utility in metabolic engineering applications .
Mechanism of Action
The mechanism of action of 4-nitrothioanisole involves its interaction with various molecular targets and pathways. For instance, during hydrogenation, the nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by the palladium catalyst . The sulfur atom in the thioether group can also participate in coordination with metal catalysts, influencing the reaction pathways and product formation .
Comparison with Similar Compounds
4-Nitrothioanisole can be compared with other similar compounds such as:
4-Nitroanisole: Similar structure but with an ether group (-OCH3) instead of a thioether group (-SCH3).
4-Methylthioaniline: Contains an amino group (-NH2) instead of a nitro group (-NO2).
4-Nitrophenyl Sulfide: Lacks the methyl group (-CH3) on the sulfur atom, leading to variations in its reactivity and applications.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Biological Activity
4-Nitrothioanisole, a compound with the chemical formula CHNOS, has garnered attention in scientific research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
This compound can be synthesized through a one-vessel reaction involving 4-nitrochlorobenzene and sodium sulfide, followed by methylation. This method yields high purity and is efficient, with reported yields of up to 90% . The compound features a nitro group that significantly influences its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that nitro compounds, including this compound, exhibit notable antimicrobial properties. Studies have shown that derivatives of nitro compounds can inhibit various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 20 μM . The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Nitro-substituted compounds have shown efficacy in inhibiting inducible nitric oxide synthase (iNOS), a key enzyme in inflammation pathways. Inhibition of iNOS can lead to reduced production of pro-inflammatory cytokines such as COX-2 and TNF-α, suggesting that this compound could serve as a template for developing new anti-inflammatory agents .
3. Cytotoxicity and Anticancer Properties
this compound has also been studied for its cytotoxic effects on cancer cells. It has been shown to induce apoptosis in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. The compound's ability to interact with cellular membranes enhances its therapeutic potential against tumors .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of nitro compounds, this compound was tested against several bacterial strains. The results indicated significant antibacterial activity, particularly against gram-positive bacteria, with an MIC value comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation explored the anti-inflammatory properties of this compound in a murine model of inflammation. The compound demonstrated a marked reduction in inflammatory markers and cytokine levels, supporting its potential as an anti-inflammatory agent .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the key molecular properties of 4-nitrothioanisole, and how do they influence its reactivity in electrophilic substitution reactions?
- Methodology : Determine molecular parameters (e.g., Hammett σ constants) using computational tools (DFT calculations) or experimental techniques like NMR spectroscopy. The electron-withdrawing nitro group (-NO₂) at the para position significantly deactivates the aromatic ring, reducing electrophilic substitution rates. Compare reactivity with substituted analogs (e.g., 4-methoxythioanisole) via kinetic studies .
Q. How can researchers safely handle and characterize this compound in laboratory settings?
- Methodology : Use gas chromatography (GC) or HPLC for purity assessment. Employ FTIR and mass spectrometry for structural confirmation. Follow GHS guidelines for handling nitroaromatics: use fume hoods, wear nitrile gloves, and store in airtight containers away from reducing agents to prevent decomposition .
Q. What synthetic routes are available for preparing this compound, and what are their advantages?
- Methodology : Nitration of thioanisole using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor para substitution. Alternatively, nucleophilic aromatic substitution (SₙAr) on 4-nitrohalobenzenes with methylthiolate ions. Monitor reaction progress via TLC and optimize yields by varying solvents (e.g., DMF vs. THF) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group in this compound affect its catalytic sulfoxidation efficiency compared to electron-donating substituents?
- Methodology : Conduct competitive sulfoxidation experiments using H₂O₂ as an oxidant and microperoxidase-8 (MP8) immobilized in metal-organic frameworks (e.g., MIL-101(Cr)). Quantify sulfoxide yields via GC and calculate turnover frequencies (TOFs). The nitro group reduces electrophilic oxygen transfer rates, as shown by lower conversion vs. 4-methoxythioanisole .
Q. What strategies can resolve contradictions in reported catalytic activities of this compound across different reaction systems?
- Methodology : Perform kinetic isotope effect (KIE) studies to distinguish between rate-determining steps (e.g., oxygen transfer vs. substrate binding). Use multivariate analysis to isolate variables like solvent polarity, catalyst loading, and temperature. Cross-validate data using continuous-flow systems to minimize batch-to-batch variability .
Q. How can researchers design experiments to probe the role of this compound in selective hydrogenation or oxidation cascades?
- Methodology : Employ tandem catalysis with defect-engineered WS₂ nanoparticles for nitro reduction while preserving the thioether group. Monitor intermediates via in situ FTIR or Raman spectroscopy. Compare selectivity using substrates with competing functional groups (e.g., this compound vs. 4-nitrostyrene) .
Q. What computational and experimental approaches are effective in modeling the electronic structure of this compound for reaction prediction?
- Methodology : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs) with electrochemical methods (cyclic voltammetry) to measure reduction potentials. Validate predictions via Hammett plots correlating substituent effects with reaction rates .
Q. Data Management and Validation
Q. How should researchers ensure reproducibility when reporting catalytic data for this compound?
- Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Chemotion or RADAR4Chem. Include error bars (standard deviation) for triplicate experiments and specify instrument calibration protocols. Disclose batch numbers and purity of commercial reagents .
Q. What frameworks assist in formulating hypothesis-driven research questions involving this compound?
- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope. For example: "How does immobilizing MP8 in MIL-101(Cr) alter the sulfoxidation selectivity of this compound compared to free MP8?" Use PICO (Population, Intervention, Comparison, Outcome) to structure variables .
Properties
IUPAC Name |
1-methylsulfanyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZGPRYOJVPJKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220378 | |
Record name | Benzene, 1-(methylthio)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-57-5 | |
Record name | 4-Nitrothioanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 701-57-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 701-57-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-(methylthio)-4-nitro- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrothioanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Nitrothioanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P24FB793DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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